molecular formula C19H27NO B564810 (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) CAS No. 1159977-22-6

(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)

Cat. No.: B564810
CAS No.: 1159977-22-6
M. Wt: 285.4 g/mol
InChI Key: YIGXAELTRGXHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) is a chemical compound with the molecular formula C19H27NO and a molecular weight of 285.431. This compound is characterized by the presence of a cyclohexyl group, a pyridinyl group, and an ethenyl linkage, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) involves several steps, typically starting with the preparation of the cyclohexyl and pyridinyl precursors. The ethenyl linkage is introduced through a series of reactions, including condensation and reduction processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or cyclohexyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) can be compared with other similar compounds, such as:

    4-(pyridin-2-yl)cyclohexan-1-one: This compound shares the pyridinyl and cyclohexyl groups but lacks the ethenyl linkage, making it less complex.

    Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: This compound has a similar cyclohexyl structure but contains a pyrrolidinyl group instead of a pyridinyl group.

The uniqueness of (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

1159977-22-6

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

4-(1-cyclohexyl-2-pyridin-2-ylethenyl)cyclohexan-1-ol

InChI

InChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2

InChI Key

YIGXAELTRGXHLY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O

Canonical SMILES

C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.